
4-Hydroxyphenylacetylglycine
Overview
Description
4-Hydroxyphenylacetylglycine (C₁₀H₁₁NO₄, molecular weight 209.20 g/mol) is a microbial metabolite derived from tyrosine metabolism . It is synthesized via the acetylation of 4-hydroxyphenylacetic acid, mediated by N-acetyltransferase 6, forming a glycine-conjugated compound . Structurally, it consists of a 4-hydroxyphenyl group linked to an acetylated glycine moiety.
Studies show its fecal levels correlate with the abundance of Faecalibacterium prausnitzii, a gut bacterium implicated in intestinal health. Notably, this compound levels are elevated in fecal samples of CD patients, contrasting with its negative correlation in urine . This dual behavior underscores its context-dependent metabolic role, possibly influenced by gut microbiota composition and sample origin (feces vs. urine) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxyphenylacetylglycine can be synthesized through the hydroxylation of phenylacetylglycine at the phenyl C-4 position . The reaction typically involves the use of hydroxylating agents under controlled conditions to ensure the selective hydroxylation at the desired position.
Industrial Production Methods
Industrial production methods for hydroxyphenylacetylglycine are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis, such as hydroxylation reactions, would be scaled up for industrial production. The use of biocatalysts or enzymatic processes could also be explored for more efficient and environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions
Hydroxyphenylacetylglycine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyphenylacetylglycine could lead to the formation of quinones, while reduction could yield alcohols or amines.
Scientific Research Applications
Metabolomics and Biomarker Discovery
4-HPAG has been identified as a significant metabolite in various biological contexts, particularly in studies focusing on disease biomarkers.
Case Study: Crohn's Disease
A study utilizing high-resolution mass spectrometry demonstrated that 4-HPAG can serve as a metabolic biomarker for Crohn's disease. The research employed advanced analytical techniques to profile metabolites in fecal samples, revealing that 4-HPAG levels differed significantly between healthy individuals and those with the disease. This highlights its potential role in diagnosing and monitoring inflammatory bowel diseases .
Table 1: Metabolomic Profiles Involving 4-HPAG
Condition | Sample Type | Analytical Method | Key Findings |
---|---|---|---|
Crohn's Disease | Fecal Samples | ICR-FT/MS | Elevated levels of 4-HPAG in patients |
Firefighter Exposure | Urine Samples | Untargeted Metabolomics | Changes in metabolite profiles post-exposure |
Pharmacological Insights
4-HPAG has been studied for its pharmacological properties, particularly its role as a metabolite in drug metabolism.
Case Study: Drug Metabolism
Research indicates that 4-HPAG is involved in the metabolic pathways of certain drugs, including those derived from tyrosine metabolism. Its presence in biofluids suggests it could be monitored to understand drug efficacy and safety better .
Toxicological Assessment
The compound has also been implicated in toxicological studies, particularly concerning exposure to environmental contaminants.
Case Study: Exposure to Contaminants
In a study assessing the effects of environmental exposure on metabolic profiles, 4-HPAG was found to discriminate between control and contaminated subjects with high specificity and sensitivity. This suggests its utility as a biomarker for assessing exposure to toxic substances .
Potential Therapeutic Applications
Emerging research suggests that compounds related to 4-HPAG may have therapeutic potential due to their roles in metabolic pathways associated with various diseases.
Table 2: Potential Therapeutic Applications of 4-HPAG
Application Area | Mechanism of Action | Current Research Status |
---|---|---|
Cancer Metabolism | Involvement in amino acid metabolism | Under investigation |
Inflammatory Diseases | Potential biomarker for disease states | Ongoing studies |
Mechanism of Action
Hydroxyphenylacetylglycine exerts its effects through its role as an acyl glycine. It is produced through the action of glycine N-acyltransferase, an enzyme that catalyzes the reaction between acyl-CoA and glycine to form N-acylglycine . This compound can interact with various molecular targets and pathways, influencing metabolic processes and potentially affecting physiological functions.
Comparison with Similar Compounds
Structural Analogues and Derivatives
Table 1: Molecular and Spectral Data of Selected Compounds
Key Observations:
Functional Group Variations :
- 4-Hydroxyphenylglycine lacks the acetyl group present in this compound, reducing its molecular weight by 42.04 g/mol. This difference impacts solubility and metabolic pathways .
- D-4-Chlorophenylglycine HCl substitutes the hydroxyl group with chlorine, enhancing its stability and utility in synthesizing semisynthetic antibiotics like penicillins .
Pharmacological Relevance: Synthetic analogues, such as N-{(1R)-2-Hydroxy-1-[4-(2-methylpentyloxy)phenyl]ethyl}-2-phenylacetamide, feature extended alkyl chains and amide modifications.
Spectral Signatures: Mass spectrometry (MS) data differentiate these compounds. For example, this compound exhibits a deprotonated ion at m/z 208.1, while its non-acetylated counterpart (4-hydroxyphenylglycine) shows a protonated ion at m/z 168.1 .
Table 2: Functional Comparison
Key Insights:
- This compound : Its dual correlation with F. prausnitzii (negative in urine, positive in feces) suggests compartment-specific metabolic interactions, warranting further study into gut-lumen dynamics .
- 4-Hydroxyphenylglycine : The (R)-enantiomer is preferred in peptide synthesis due to its optical activity ([α]²³/D = −158° in 1 M HCl), critical for producing enantiopure therapeutics .
Challenges and Contradictions
- Discrepancies in Biomarker Utility : While this compound is elevated in CD fecal samples, its role in urine is inversely linked to F. prausnitzii. This dichotomy complicates its adoption as a universal biomarker and highlights the need for standardized sampling protocols .
- Data Gaps: Many synthetic analogues lack detailed pharmacological profiles in the evidence, limiting direct efficacy comparisons.
Biological Activity
4-Hydroxyphenylacetylglycine (4-HPAG) is an endogenous metabolite derived from the metabolism of tyrosine, specifically through the action of glycine N-acyltransferase (GLYAT). This compound plays a significant role in various biological processes and has been studied for its potential implications in metabolic disorders and other health conditions.
Metabolism and Biochemical Pathways
4-HPAG is synthesized in the body from hydroxyphenylacetyl-CoA and glycine, catalyzed by GLYAT. This reaction is part of the broader metabolic pathway involving amino acids and fatty acids, particularly in the detoxification processes of xenobiotics. The enzymatic activity of GLYAT is crucial as it facilitates the conjugation of acyl groups to glycine, forming various N-acylglycines, including 4-HPAG.
Key Enzymatic Reaction:
1. Metabolic Biomarker
4-HPAG has been identified as a significant biomarker in various metabolic studies. For instance, it has shown potential in discriminating between healthy individuals and those with metabolic disorders such as β-thalassemia. In a study involving metabolomic profiling, 4-HPAG exhibited a sensitivity ranging from 83% to 96% when distinguishing control from contaminated samples .
2. Role in Inborn Errors of Metabolism
The excretion levels of acyl glycines, including 4-HPAG, can increase in certain inborn errors of metabolism, particularly those affecting mitochondrial fatty acid beta-oxidation. Measurement of these metabolites can assist in diagnosing metabolic disorders .
3. Impact on Health Conditions
Recent research has highlighted the potential role of 4-HPAG in various health conditions:
- Firefighters' Metabolomic Response: A study evaluating urinary metabolomes post-fire exposure found alterations in several metabolites, including those related to amino acid metabolism, which may involve compounds like 4-HPAG .
- Gut-Brain Axis: Investigations into the gut-brain axis have suggested that metabolites such as 4-HPAG might influence neuroinflammatory processes .
Case Study: β-Thalassemia
In a study analyzing serum metabolites from β-thalassemia patients, researchers discovered that levels of 4-HPAG were significantly altered compared to healthy controls. This finding underscores the compound's potential as a biomarker for metabolic dysregulation associated with this genetic disorder .
Research Findings: Metabolomic Profiling
A comprehensive metabolomic profiling study identified various metabolites linked to different diseases, including cancer and metabolic disorders. The presence and concentration of 4-HPAG were among the key features that distinguished patient samples from controls, indicating its relevance in clinical diagnostics .
Data Summary
Parameter | Value |
---|---|
Molecular Weight | 185.21 g/mol |
Enzyme Involved | Glycine N-acyltransferase |
Sensitivity for β-Thalassemia | 83% - 96% |
Role in Disease Diagnostics | Biomarker for metabolic disorders |
Q & A
Basic Research Questions
Q. What experimental methods are used to synthesize and characterize 4-Hydroxyphenylacetylglycine derivatives?
Synthesis typically involves coupling 4-hydroxyphenylglycine derivatives with acylating agents under controlled conditions. For example:
- Stepwise synthesis : Methyl esters of 4-hydroxyphenylglycine derivatives are reacted with acyl chlorides (e.g., 4-cyanophenylacetyl chloride) in dichloromethane (DCM) with DIPEA as a base, yielding intermediates with >95% purity. Final products are purified via column chromatography .
- Characterization : Nuclear magnetic resonance (NMR, both H and C) and mass spectrometry (MS, ESI mode) are critical for structural confirmation. Reported MS data for derivatives include m/z 414.4 [M+H] and 409.6 [M+H] for key intermediates .
Q. What metabolic pathways involve this compound, and how is it detected in biological samples?
- Role in tyrosine metabolism : this compound is a downstream metabolite of tyrosine, linked to gut microbial processing. It is detected in fecal and urine samples via LC-MS-based metabolomics .
- Analytical workflows : Hydrophilic interaction liquid chromatography (HILIC) paired with high-resolution MS enables quantification. Key ions (e.g., m/z 224.092 for the protonated molecule) are monitored for specificity .
Q. How can researchers distinguish this compound from structurally similar metabolites?
- Chromatographic separation : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% formic acid in water/acetonitrile). Retention times and MS/MS fragmentation patterns (e.g., diagnostic ions at m/z 106 and 134) aid differentiation from isomers like 4-hydroxyphenylpropionylglycine .
Advanced Research Questions
Q. How can researchers validate this compound as a biomarker for Crohn’s disease (CD) while addressing contradictory findings?
- Study design : Compare fecal and urine levels in CD subtypes (e.g., colonic CD vs. ileal CD) and healthy controls. Use multivariate analysis (PCA/PLS-DA) to account for confounding factors like diet or medication .
- Addressing contradictions : Evidence shows fecal this compound correlates positively with Faecalibacterium prausnitzii in CD patients, conflicting with earlier urine-based studies. This highlights the need for sample-type-specific validation and microbial co-occurrence analysis .
Q. What pharmacological assays are suitable for evaluating this compound derivatives targeting G-protein-coupled receptors (GPCRs)?
- cAMP assays : Stable CHO cells expressing GPCRs (e.g., GPR88) are treated with derivatives, and intracellular cAMP levels are quantified using HTRF or Lance™ kits. EC values (e.g., 0.15–10 μM) determine potency .
- Dose-response validation : Perform triplicate experiments with positive/negative controls (e.g., forskolin for cAMP induction). Data inconsistencies may arise from batch-to-batch variability in cell lines or salt forms (e.g., HCl vs. free base) .
Q. How can structural modifications optimize the pharmacokinetic properties of this compound derivatives?
- SAR strategies : Introduce lipophilic groups (e.g., 2-methylpentyloxy) to enhance blood-brain barrier penetration. Monitor logP values (e.g., ~2.5 for CNS-active derivatives) and plasma stability via in vitro microsomal assays .
- Stereochemistry effects : Chiral HPLC separates enantiomers (e.g., (R)- and (S)-forms), with pharmacological evaluation revealing up to 10-fold differences in receptor binding affinity .
Q. What experimental approaches resolve contradictions in microbial correlations involving this compound?
- Multi-omics integration : Combine metagenomics (16S rRNA sequencing of fecal microbiota) with metabolomics to identify species-specific interactions. For example, F. prausnitzii may metabolize this compound via β-oxidation pathways, explaining divergent fecal/urine correlations .
- In vitro validation : Co-culture gut bacteria with this compound and track degradation products using C-labeled isotopologues .
Properties
IUPAC Name |
2-[[2-(4-hydroxyphenyl)acetyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-8-3-1-7(2-4-8)5-9(13)11-6-10(14)15/h1-4,12H,5-6H2,(H,11,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPDWYIPKSSNNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331519 | |
Record name | 4-Hydroxyphenylacetylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10331519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Hydroxyphenylacetylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000735 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
28116-23-6 | |
Record name | p-Hydroxyphenylacetylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28116-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxyphenylacetylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10331519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydroxyphenylacetylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000735 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.